(2E)-3-(3-nitrophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
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Description
(2E)-3-(3-nitrophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. In
Scientific Research Applications
Homologation and Synthesis
- Homologation of 2-Nitrotoluene: A study by Tanaka, Yasuo, and Torii (1989) demonstrated the conversion of 2-(2-Nitrophenyl)-1,3-propanediol to 2-(2-nitrophenyl)propenal, leading to the synthesis of a potent tryptophan precursor and useful indole derivatives (Tanaka, Yasuo, & Torii, 1989).
Photophysical Properties
- Effect of Solvent Polarity on Chalcone Derivatives: Kumari et al. (2017) studied the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives, indicating significant intramolecular charge transfer interactions (Kumari, Varghese, George, & N., 2017).
Molecular Structure and Properties
- Unusual Shift in Nitro Group: Kopylovich et al. (2011) observed a novel para to meta shift of a nitro group in a phenylhydrazo-β-diketone, contributing to the understanding of molecular structure alterations (Kopylovich, Mahmudov, Guedes da Silva, Kirillov, & Pombeiro, 2011).
Non-Linear Optical Properties
- Synthesis and Characterization of Chalcones: Singh et al. (2012) synthesized new chalcones and characterized their non-linear optical properties, showing better responses than standard materials (Singh, Saxena, Prasad, & Kumar, 2012).
Applications in Polymer Science
- Azo Polymers for Reversible Optical Storage: Meng et al. (1996) discussed the synthesis of nitrophenyl ethers and their application in creating high photoinduced birefringence in polymer films (Meng, Natansohn, Barrett, & Rochon, 1996).
Electrochemical Studies
- Corrosion Inhibition: Baskar et al. (2012) investigated biphenyl chalcone derivatives as corrosion inhibitors, with significant implications for industrial applications (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Photoreagents and Biochemical Applications
- High Yield Photoreagents: Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers as new high-yield photoreagents for protein crosslinking and affinity labeling (Jelenc, Cantor, & Simon, 1978).
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(14-9-16-5-4-8-20(15-16)22(24)25)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUGKHMTPCYCN-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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